Methanone, 1,2-phenylenebis[2-thienyl-
Description
Contextualization within Ortho-Substituted Bis-Ketones and Thiophene (B33073) Chemistry
Ortho-substituted bis-ketones are a class of organic compounds characterized by two ketone groups attached to adjacent carbon atoms of an aromatic ring. This specific arrangement imparts unique conformational and electronic properties, making them valuable precursors in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. The presence of the thiophene rings, a sulfur-containing five-membered aromatic heterocycle, further enriches the chemical nature of the title compound. Thiophene and its derivatives are well-known for their electronic properties and are often incorporated into organic materials to enhance their performance in applications such as organic electronics. researchgate.netyoutube.com The combination of the ortho-diketone functionality with the electron-rich thiophene rings in "Methanone, 1,2-phenylenebis[2-thienyl-" creates a molecule with a distinct electronic and structural landscape.
Historical Perspective on 1,2-Phenylene-Bridged Scaffolds and Related Heterocyclic Diketones
The synthesis of aromatic ketones, a fundamental transformation in organic chemistry, has a rich history dating back to the late 19th century with the discovery of the Friedel-Crafts acylation. chemguide.co.ukresearchgate.netitn.ptlibretexts.orgyoutube.comchemguide.co.uk This reaction, which involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst, remains a cornerstone for preparing aryl ketones. chemguide.co.uklibretexts.org The synthesis of diketones, particularly those with a 1,2-phenylene bridge, presented a greater challenge due to the deactivating nature of the first acyl group, which hinders the introduction of the second. However, advancements in catalytic systems and reaction conditions have enabled the synthesis of such diacylated benzenes. The exploration of heterocyclic diketones, including those containing thiophene, is a more recent development, driven by the quest for novel materials with tailored optoelectronic properties.
Contemporary Academic Significance of Methanone, 1,2-phenylenebis[2-thienyl- for Material Science and Coordination Chemistry
The academic significance of "Methanone, 1,2-phenylenebis[2-thienyl-" stems from its potential as a versatile building block. In material science , the incorporation of thiophene rings into a polyketone backbone can lead to polymers with enhanced thermal stability, mechanical strength, and interesting photophysical properties. researchgate.net The conjugated system formed by the phenylene and thienyl rings suggests potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In coordination chemistry , the two ketone functionalities and the sulfur atoms of the thiophene rings offer multiple coordination sites for metal ions. This allows for the formation of a variety of coordination complexes with diverse geometries and electronic structures. orgsyn.orgynu.edu.cnresearchgate.net The resulting metallo-supramolecular architectures could find applications in catalysis, sensing, and as magnetic materials. The flexibility of the phenylene bridge allows the thienyl ketone groups to adopt different orientations, leading to the formation of both mononuclear and polynuclear complexes. orgsyn.org
Overview of Key Research Areas and Unexplored Facets of the Title Compound
Current research involving structures related to "Methanone, 1,2-phenylenebis[2-thienyl-" is focused on several key areas:
Synthesis of Novel Polymers: The use of this diketone as a monomer in polymerization reactions to create novel polyketones with tailored properties is an active area of investigation. researchgate.net
Development of Coordination Complexes: The synthesis and characterization of metal complexes with this ligand are being explored to understand their structural diversity and potential applications in catalysis and materials science. itn.ptnih.govwikipedia.org
Photophysical and Electrochemical Studies: Investigating the electronic and optical properties of the compound and its derivatives is crucial for its potential use in organic electronic devices.
Despite the growing interest, several facets of "Methanone, 1,2-phenylenebis[2-thienyl-" remain largely unexplored. Detailed studies on the single-crystal X-ray structure of the compound are needed to fully understand its solid-state conformation. Furthermore, a systematic exploration of its reactivity, including its potential to undergo cyclization reactions to form larger heterocyclic systems, could open up new avenues for the synthesis of complex organic molecules. The full scope of its coordination chemistry with a wide range of transition metals and lanthanides is yet to be realized, which could lead to the discovery of novel catalysts and functional materials.
Structure
3D Structure
Properties
CAS No. |
146474-88-6 |
|---|---|
Molecular Formula |
C16H10O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[2-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H10O2S2/c17-15(13-7-3-9-19-13)11-5-1-2-6-12(11)16(18)14-8-4-10-20-14/h1-10H |
InChI Key |
LTBFIKIJGNIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for Methanone, 1,2 Phenylenebis 2 Thienyl and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections of the 1,2-Phenylenebis(thienylcarbonyl) Motif
The retrosynthetic analysis of Methanone, 1,2-phenylenebis[2-thienyl-, a molecule characterized by a central 1,2-disubstituted benzene (B151609) ring bearing two thienylcarbonyl moieties, reveals several strategic disconnections. The most logical approach involves severing the carbon-carbon bonds between the phenyl and thienyl rings or the carbonyl carbon and one of the aromatic rings. This leads to key synthons that can be reassembled through established synthetic methodologies.
Targeted Synthesis of Methanone, 1,2-phenylenebis[2-thienyl- via Organometallic Cross-Coupling Strategies
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of biaryl and heteroaryl ketones.
Suzuki-Miyaura Coupling Approaches for Aryl-Thienyl Ketone Formation
The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide, is a highly effective method for constructing the aryl-thienyl bond. libretexts.org For the synthesis of the title compound, this could involve the coupling of a 1,2-dihalobenzene with a 2-thienylboronic acid or ester, followed by an oxidation or acylation step to introduce the carbonyl groups. A more direct approach would be the Suzuki-Miyaura coupling of a 1,2-bis(boronic acid ester)phenylene derivative with a 2-halothienyl ketone. ossila.com The reaction generally proceeds under mild conditions with high functional group tolerance. libretexts.orgmdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov
A plausible synthetic route could involve the reaction of 1,2-dibromobenzene (B107964) with two equivalents of 2-thienylboronic acid, followed by a double oxidation of the resulting 1,2-di(2-thienyl)benzene. However, controlling the selectivity of the oxidation step could be challenging. A more controlled synthesis would involve the coupling of a pre-functionalized thiophene (B33073) derivative. For instance, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with an arylboronic acid has been successfully demonstrated. mdpi.com This suggests that a similar coupling of a 1,2-phenylenebis(boronic acid) with a 2-halothienylcarbonyl compound would be a viable strategy.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-chloroanisole, Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 78 | nih.gov |
| Aryl halide, Arylboronic acid | NP catalyst (3) | - | K₃PO₄·H₂O | aq. PS-750-M | 60 | up to 86 | nih.gov |
This table presents a summary of reaction conditions from various sources and is intended to be illustrative of typical Suzuki-Miyaura coupling parameters.
Negishi and Stille Coupling Applications in Related Bis(heteroaryl ketone) Synthesis
The Negishi and Stille coupling reactions offer alternative organometallic strategies for the synthesis of similar bis(heteroaryl ketone) structures. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgyoutube.com This reaction is particularly useful for coupling complex intermediates in natural product synthesis. wikipedia.org A potential application for synthesizing the title compound would involve the reaction of a 1,2-dihalobenzene with a 2-thienylzinc halide in the presence of a palladium or nickel catalyst. wikipedia.orgyoutube.com
The Stille coupling, on the other hand, employs organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org However, it remains a valuable tool for specific applications where other methods may fail.
Both Negishi and Stille couplings follow a similar catalytic cycle to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice between these methods often depends on the specific substrates, the desired functional group tolerance, and environmental considerations.
Friedel-Crafts Acylation and Alternative Carbonylative Routes to ortho-Diketonyl Benzenes
The Friedel-Crafts acylation is a classic method for introducing a ketone functional group onto an aromatic ring. youtube.comlibretexts.orglibretexts.org In the context of synthesizing Methanone, 1,2-phenylenebis[2-thienyl-, this would theoretically involve the diacylation of benzene with two equivalents of a 2-thienoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com However, achieving selective ortho-diacylation is notoriously difficult due to the deactivating nature of the first acyl group, which directs subsequent substitution to the meta position. libretexts.orgchemistrysteps.com Therefore, a direct Friedel-Crafts diacylation of benzene is not a practical route to the target molecule.
A more plausible approach would be to start with a pre-functionalized benzene ring. For instance, the Friedel-Crafts acylation of a suitably protected 1,2-disubstituted benzene derivative could be envisioned.
Alternative carbonylative routes offer more control. For example, a double carbonylative cross-coupling reaction of a 1,2-dihalobenzene with thiophene and carbon monoxide, catalyzed by a palladium complex, could potentially construct the desired diketone structure in a single step.
Chemo- and Regioselective Functionalization of the Thienyl and Phenylene Moieties
The synthesis of derivatives of Methanone, 1,2-phenylenebis[2-thienyl- requires precise control over the chemo- and regioselective functionalization of both the thienyl and phenylene rings. The reactivity of these aromatic systems towards electrophilic substitution and other functionalization reactions is well-documented.
The thiophene ring is generally more reactive than benzene towards electrophilic substitution, with the 5-position being the most nucleophilic when the 2-position is substituted. The phenylene ring, being deactivated by the two carbonyl groups, would be less susceptible to further electrophilic attack.
Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the selective introduction of functional groups onto aromatic and heteroaromatic rings. nih.gov This methodology could be applied to selectively functionalize either the thienyl or phenylene moieties of the title compound or its precursors, depending on the reaction conditions and directing groups employed. For instance, the regioselective C-H allylic alkylation of phenols has been demonstrated. nih.gov Similar strategies could potentially be developed for the diketone scaffold.
Scalability Considerations for Research-Scale Production of the Title Compound
The scalability of any synthetic route is a critical consideration, even for research-scale production. researchgate.netethz.ch Transition metal-catalyzed cross-coupling reactions, while powerful, can present challenges when moving from milligram to gram or kilogram scales. acs.orgresearchgate.net
Key factors that impact scalability include:
Catalyst Loading and Cost: Minimizing the amount of expensive and often toxic heavy metal catalysts is a primary concern.
Reagent Stoichiometry: Using large excesses of one reagent is common in laboratory-scale reactions but is economically and environmentally undesirable on a larger scale. acs.org
Reaction Time and Temperature: Long reaction times and extreme temperatures can be energy-intensive and may lead to side reactions.
Solvent and Reagent Toxicity: The use of hazardous solvents and reagents should be minimized.
Product Purification: The ease of separation of the product from the catalyst and byproducts is crucial for an efficient process.
For the synthesis of Methanone, 1,2-phenylenebis[2-thienyl-, Suzuki-Miyaura coupling generally offers advantages in terms of scalability due to the relatively low toxicity and high stability of the boronic acid reagents. libretexts.org However, the need for a palladium catalyst remains a consideration. The development of highly active catalysts that can be used at very low loadings is an active area of research. nih.gov Friedel-Crafts acylations, while seemingly simple, can be difficult to scale due to the large amounts of Lewis acid required and the often-vigorous reaction conditions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Methanone, 1,2-phenylenebis[2-thienyl- |
| 1,2-dihalobenzene |
| 2-thienylboronic acid |
| 1,2-bis(boronic acid ester)phenylene |
| 2-halothienyl ketone |
| 1,2-dibromobenzene |
| 1,2-di(2-thienyl)benzene |
| 4-bromothiophene-2-carbaldehyde |
| 4-chloroanisole |
| Potassium Boc-protected aminomethyltrifluoroborate |
| 2-thienylzinc halide |
| 2-thienoyl chloride |
| Aluminum chloride |
| Carbon monoxide |
| Thiophene |
| Benzene |
| Phenylethanone |
Advanced Structural Characterization and Spectroscopic Elucidation of Methanone, 1,2 Phenylenebis 2 Thienyl
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
The FT-IR and Raman spectra are expected to be rich with distinct bands corresponding to the vibrations of the aromatic rings and the carbonyl groups. The key vibrational modes anticipated for this molecule are detailed below.
Carbonyl (C=O) Stretching: The most prominent feature in the FT-IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the two ketone groups. For aromatic ketones, this peak typically appears in the range of 1680-1660 cm⁻¹. miamioh.edu The conjugation of the carbonyl group with both the phenylene and thienyl rings is expected to lower this frequency compared to non-conjugated ketones.
Aromatic C-H Stretching: The C-H stretching vibrations of the phenylene and thienyl rings are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net Specifically, peaks at approximately 3089 cm⁻¹ and 3034 cm⁻¹ can be attributed to aromatic C-H stretching. researchgate.net
Aromatic Ring Modes (C=C Stretching): The in-plane stretching vibrations of the carbon-carbon bonds within the benzene (B151609) and thiophene (B33073) rings typically appear in the 1620-1400 cm⁻¹ region. spectroscopyonline.com For the ortho-disubstituted benzene ring, characteristic peaks are expected around 1605 cm⁻¹ and 1495 cm⁻¹. spectroscopyonline.com
C-H Bending Vibrations: The out-of-plane C-H bending vibrations (wags) are particularly diagnostic for the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong absorption band is generally observed between 770 and 735 cm⁻¹. spectroscopyonline.com The C-H in-plane deformation of the benzene ring can be observed around 1035 cm⁻¹. researchgate.net
Thiophene Ring Vibrations: The thiophene rings will also contribute their own characteristic vibrational modes, including C-H stretching and ring stretching, which will overlap with those of the benzene ring. The stretching vibrations of the C-H groups in the thiophene rings are also expected in the 3117–3072 cm⁻¹ range. mdpi.com
The following table summarizes the expected key vibrational frequencies for Methanone, 1,2-phenylenebis[2-thienyl-.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Carbonyl (C=O) Stretch | 1680 - 1660 | FT-IR (Strong) |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1620 - 1400 | FT-IR, Raman |
| Ortho-substituted C-H Bend | 770 - 735 | FT-IR (Strong) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion. fiu.edumdpi.com For Methanone, 1,2-phenylenebis[2-thienyl- (C₁₈H₁₂O₂S₂), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm, which serves to confirm the elemental composition. nih.gov
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides significant structural information. The fragmentation of aromatic ketones is well-documented and typically involves cleavage at the bonds adjacent to the carbonyl group. miamioh.eduwhitman.edulibretexts.org
The primary fragmentation pathways expected for Methanone, 1,2-phenylenebis[2-thienyl- upon electron ionization are:
α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom (α-cleavage). miamioh.edujove.com This would lead to the formation of a stable acylium ion. For the target molecule, two primary α-cleavage events are possible:
Loss of a thienyl radical (•C₄H₃S) to form a [M - C₄H₃S]⁺ ion.
Cleavage of the bond between the carbonyl and the phenylene ring, leading to the formation of a thenoyl cation ([C₅H₃OS]⁺).
Formation of the Thenoyl Cation: The formation of the 2-thenoyl cation (m/z 111) is a highly probable fragmentation pathway. This results from the cleavage of the C-C bond between the carbonyl group and the phenylene ring.
Fragmentation of the Phenyl Ring: The central phenylene ring can also undergo fragmentation, although this is generally less favorable than α-cleavage. whitman.edu
Stepwise Fragmentation: Following the initial fragmentation, further loss of neutral molecules such as carbon monoxide (CO) from the acylium ions is a common subsequent fragmentation step. miamioh.edu
A summary of the expected key fragments in the mass spectrum of Methanone, 1,2-phenylenebis[2-thienyl- is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | [C₁₈H₁₂O₂S₂]⁺˙ | Calculated Exact Mass |
| Thenoyl Cation | [C₅H₃OS]⁺ | 111 |
| Benzoyl Cation Analogue | [M - C₄H₃S]⁺ | [M - 83]⁺ |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions (Excluding Quantitative Properties)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. The UV-Vis spectrum of Methanone, 1,2-phenylenebis[2-thienyl- is expected to be characterized by absorptions arising from the conjugated π-system that extends across the thienyl, carbonyl, and phenylene moieties.
The key electronic transitions anticipated for this compound are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, these transitions are expected to be intense and occur at longer wavelengths (lower energy) compared to non-conjugated systems. For benzoylthiophene, a strong absorption band is observed, which is indicative of such transitions. nii.ac.jp The presence of two such chromophores connected by the phenylene ring will likely result in a complex spectrum with multiple overlapping π → π* transitions. Ketones can undergo π to π* transitions. youtube.com
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen atoms) to a π* antibonding orbital. youtube.com Typically, n → π* transitions are of lower intensity compared to π → π* transitions and occur at longer wavelengths. youtube.com These transitions are often sensitive to the polarity of the solvent.
The UV-Vis spectrum of thiophene itself shows an absorption band around 235 nm. nii.ac.jp The fusion of a benzene ring to a thiophene ring, as in benzothiophene, results in a shift of the absorption to longer wavelengths. researchgate.net Given the extended conjugation in Methanone, 1,2-phenylenebis[2-thienyl-, it is reasonable to predict that its absorption maxima will be further red-shifted into the near-UV or even the visible region. Theoretical studies on related macrocyclic thiophene derivatives also indicate that the electronic transitions are dominated by HOMO→LUMO transitions. jlu.edu.cn
In terms of emission, upon absorption of light, the molecule can relax from the excited state to the ground state by emitting a photon (fluorescence). The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence properties will be highly dependent on the rigidity of the molecular structure and the nature of the lowest excited state. Studies on other thienyl-containing fluorophores have shown that electronic transitions often have a ππ* character with significant charge transfer from the thienyl group to the rest of the molecule upon excitation. nih.govrsc.org
The expected electronic transitions are summarized in the table below.
| Type of Transition | Involved Orbitals | Expected Spectral Region |
| π → π | π bonding to π antibonding | Near-UV to Visible |
| n → π | Non-bonding to π antibonding | Near-UV to Visible |
Theoretical and Computational Chemistry of Methanone, 1,2 Phenylenebis 2 Thienyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium to large molecular systems. For Methanone, 1,2-phenylenebis[2-thienyl-], DFT calculations are instrumental in understanding its electronic structure, reactivity, and spectroscopic characteristics.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov
In Methanone, 1,2-phenylenebis[2-thienyl-], the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) rings, which are known to be good electron donors. Conversely, the LUMO is anticipated to be distributed across the central phenylene ring and the two electron-withdrawing carbonyl (methanone) groups. This distribution facilitates electron transfer from the thiophene moieties to the core of the molecule upon electronic excitation. The energy gap for thiophene-based conjugated systems can vary, but typically falls in a range that is relevant for organic electronics. researchgate.netresearchgate.net
| System Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thienyl Derivative | -5.10 | -1.06 | 4.04 researchgate.net |
| Bithienyl Derivative | -5.21 | -2.10 | 3.11 researchgate.net |
| Bithiopheneimide Polymer | -6.18 | -3.10 | 3.08 researchgate.net |
Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net
For Methanone, 1,2-phenylenebis[2-thienyl-], the MEP map would clearly show significant negative potential localized around the highly electronegative oxygen atoms of the two carbonyl groups. These regions are the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic thiophene and phenylene rings would exhibit positive potential, while the π-electron systems of the rings would show intermediate potential, capable of engaging in π-π stacking or cation-π interactions. researchgate.net
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies at the optimized geometry of a molecule, specific vibrational modes can be assigned to observed spectral bands. nih.govresearchgate.net These calculations can predict the entire vibrational spectrum, although calculated frequencies are often systematically scaled by a factor (e.g., ~0.96) to better match experimental data due to harmonic approximation and basis set limitations. nih.gov
For Methanone, 1,2-phenylenebis[2-thienyl-], key predicted vibrational modes would include the strong carbonyl (C=O) stretching vibrations, aromatic C-H stretches, and characteristic thiophene ring breathing and C-S stretching modes. nih.gov
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1700 - 1660 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Thiophene C-S | Stretching | 850 - 600 |
Ab Initio and Semi-Empirical Methods for Ground State Geometries and Conformational Space Exploration
Determining the most stable three-dimensional structure, or ground state geometry, of a flexible molecule like Methanone, 1,2-phenylenebis[2-thienyl-] is crucial. Ab initio and semi-empirical methods are employed to explore the potential energy surface and identify conformational isomers (conformers). Due to steric hindrance between the two bulky thenoyl groups attached to adjacent positions on the central benzene (B151609) ring, the molecule is unlikely to be perfectly planar.
The exploration of conformational space involves systematically rotating the single bonds connecting the rings and carbonyl groups. Key dihedral angles include the C-C-C=O angle (phenylene-carbonyl) and the C-C-C-S angle (carbonyl-thiophene). Calculations on structurally analogous molecules, such as 1,2-disubstituted benzenes, have shown that side chains often twist significantly out of the plane of the benzene ring to minimize steric repulsion. nih.gov For Methanone, 1,2-phenylenebis[2-thienyl-], the final ground state geometry is expected to be a twisted structure where the thiophene rings and carbonyl groups are rotated out of the plane of the central phenylene ring, achieving a balance between steric relief and electronic conjugation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. mdpi.com MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing insights into its flexibility, conformational changes, and interactions with its environment. mdpi.comacs.org
An MD simulation of Methanone, 1,2-phenylenebis[2-thienyl-] would typically place the molecule in a box of explicit solvent molecules (e.g., water, methanol, or benzene) to study its behavior in solution. rsc.org Such simulations can reveal how the solvent influences the molecule's preferred conformation and dynamics. rsc.orgrsc.org For example, polar solvents might stabilize certain conformers through hydrogen bonding with the carbonyl groups, while non-polar solvents might favor conformations that maximize intramolecular interactions. Analysis of the simulation trajectory can provide data on root-mean-square deviation (RMSD) to assess structural stability and radius of gyration (RG) to measure its compactness over time. mdpi.com
Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions. For a given reaction, the highest energy point along the lowest energy path is the transition state (TS). researchgate.net Locating the geometry and energy of the TS is critical for understanding the reaction's kinetics and mechanism. researchgate.netacs.org
For Methanone, 1,2-phenylenebis[2-thienyl-], one could investigate reactions such as the nucleophilic addition to one of the carbonyl carbons or an electrophilic substitution on a thiophene ring. nih.gov The process involves proposing a reaction pathway and then using computational algorithms to search for the transition state structure. Once a candidate TS is found (characterized by a single imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.org The IRC analysis follows the reaction path downhill from the TS, ensuring that it correctly connects the reactant and product states, thereby validating the proposed mechanism and providing a complete energy profile for the reaction. acs.org
In Silico Design Principles for Novel Derivatives with Tunable Electronic Properties
The in silico design of novel derivatives of Methanone, 1,2-phenylenebis[2-thienyl-] is a focal point of computational chemistry, aimed at systematically tuning its electronic properties for specific applications in materials science. The strategic modification of the molecular structure through the introduction of various functional groups allows for the precise modulation of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the electronic and optical properties of the molecule, including its conductivity, color, and reactivity.
Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools in this design process. nih.gov By calculating the effects of different substituents on the electronic structure of the parent molecule, researchers can screen potential derivatives for desired properties before undertaking their synthesis, which is often a time-consuming and resource-intensive process. nih.gov
Influence of Electron-Donating and Electron-Withdrawing Groups
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), generally increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap typically results in a bathochromic (red) shift in the absorption spectrum. Conversely, electron-withdrawing groups, like nitro (-NO₂) and cyano (-CN), tend to lower the energy of the LUMO, which also narrows the HOMO-LUMO gap. researchgate.net The strategic placement of these groups can therefore be used to fine-tune the molecule's absorption and emission characteristics. For instance, a computational study on ferrocenylethynylbenzenes demonstrated that the presence of EWGs significantly decreases the band gap energy. researchgate.net
The interplay between the position and nature of the substituents allows for a high degree of control over the electronic properties. For example, placing an EDG on one of the thienyl rings and an EWG on the other could induce intramolecular charge transfer (ICT) character, which is highly desirable for applications in nonlinear optics and organic light-emitting diodes (OLEDs).
Hypothetical In Silico Screening of Derivatives
To illustrate the principles of in silico design, a hypothetical set of derivatives of Methanone, 1,2-phenylenebis[2-thienyl-] can be computationally evaluated. The following table presents plausible DFT-calculated HOMO and LUMO energy levels and the resulting HOMO-LUMO gaps for a series of substituted compounds. These values are illustrative and based on established trends in computational studies of similar aromatic compounds. The calculations are assumed to be performed at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.
| Compound Name | Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Methanone, 1,2-phenylenebis[2-thienyl- | (Unsubstituted) | -5.80 | -2.20 | 3.60 |
| Methanone, (4-methoxy-1,2-phenylene)bis[2-thienyl- | 4-OCH₃ (on Phenyl) | -5.65 | -2.18 | 3.47 |
| Methanone, (4-nitro-1,2-phenylene)bis[2-thienyl- | 4-NO₂ (on Phenyl) | -6.10 | -2.55 | 3.55 |
| Methanone, 1,2-phenylenebis[(5-methyl-2-thienyl)- | 5-CH₃ (on both Thienyls) | -5.72 | -2.15 | 3.57 |
| Methanone, 1,2-phenylenebis[(5-cyano-2-thienyl)- | 5-CN (on both Thienyls) | -6.05 | -2.65 | 3.40 |
| Methanone, (4-amino-1,2-phenylene)bis[(5-nitro-2-thienyl)- | 4-NH₂ (on Phenyl), 5-NO₂ (on both Thienyls) | -5.45 | -2.80 | 2.65 |
This data is illustrative and based on established principles of computational chemistry.
The interactive data table above demonstrates how the electronic properties can be rationally tuned. The introduction of an electron-donating methoxy group on the phenyl ring raises the HOMO energy, slightly decreasing the gap. A nitro group in the same position lowers the LUMO, but also the HOMO, resulting in a similar gap to the unsubstituted molecule. Attaching electron-donating methyl groups to the thienyl rings has a modest effect, while electron-withdrawing cyano groups significantly lower the LUMO and reduce the gap. The most dramatic effect is seen in the push-pull system with an amino group on the phenyl ring and nitro groups on the thienyl rings, which substantially reduces the HOMO-LUMO gap, indicating a significant red-shift in its absorption spectrum.
Coordination Chemistry of Methanone, 1,2 Phenylenebis 2 Thienyl As a Multidentate Ligand
Chelation Modes and Binding Affinities of the Bis(thienylcarbonyl)phenylene Ligand
The structure of Methanone, 1,2-phenylenebis[2-thienyl-], featuring two thienylcarbonyl groups on adjacent positions of a benzene (B151609) ring, suggests its potential to act as a multidentate ligand. The primary coordination sites are the carbonyl oxygen atoms and potentially the sulfur atoms of the thiophene (B33073) rings.
The most probable chelation mode would involve the two carbonyl oxygen atoms coordinating to a single metal center, forming a stable seven-membered chelate ring. This bidentate O,O'-coordination is a common feature for 1,2-diketone ligands. The flexibility of the phenylene backbone would allow the two thenoyl groups to orient themselves favorably for chelation.
Additionally, the thiophene sulfur atoms could participate in coordination, leading to higher denticity. Depending on the metal ion's size, coordination preference, and the steric constraints of the ligand, several coordination modes can be postulated:
Bidentate (O,O'): Coordination through the two carbonyl oxygen atoms to a single metal ion.
Tridentate (O,S,O'): Coordination involving both carbonyl oxygens and one of the thiophene sulfur atoms.
Tetradentate (O,S,S',O'): Coordination involving both carbonyl oxygens and both thiophene sulfur atoms to a single large metal ion or bridging between two metal centers.
Bridging Ligand: The ligand could bridge two or more metal centers, with each thenoyl group coordinating to a different metal ion. This is a common feature in the formation of coordination polymers and metal-organic frameworks.
The binding affinity of the ligand would be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the solvent system, and the electronic properties of the thienyl and phenyl groups. The electron-withdrawing nature of the carbonyl groups would influence the electron density on the thiophene rings.
Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Pd, Pt, Ru, Cu, Zn, Ni)
The synthesis of transition metal complexes with Methanone, 1,2-phenylenebis[2-thienyl-] would likely follow established methods for related diketone and thiophene-containing ligands. A general approach involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a suitable solvent. tandfonline.comnih.gov The choice of solvent would depend on the solubility of the reactants and the desired crystalline product. Common solvents could include ethanol, methanol, acetonitrile, or dimethylformamide (DMF). The reaction may be carried out at room temperature or with heating to facilitate complex formation. tandfonline.comorientjchem.org
For instance, the synthesis of a palladium(II) complex could be achieved by reacting the ligand with palladium(II) chloride or palladium(II) acetate (B1210297) in a solvent like dichloromethane (B109758) or THF. lu.senih.gov Similarly, copper(II) and zinc(II) complexes could be prepared using their respective acetate or nitrate (B79036) salts in alcoholic solutions. researchgate.netmdpi.com Ruthenium complexes might be synthesized from precursors like ruthenium(III) chloride or organometallic ruthenium compounds. ucl.ac.uknih.gov
The structural characterization of these hypothetical complexes would be crucial to confirm their formation and elucidate their coordination geometries. Key analytical techniques would include:
Infrared (IR) Spectroscopy: To observe the shift in the C=O stretching frequency upon coordination to the metal ion. A shift to lower wavenumbers is indicative of C=O bond weakening due to coordination. nih.gov
NMR Spectroscopy (¹H and ¹³C): To determine the structure of the complex in solution and to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.
Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.
Single-Crystal X-ray Diffraction: This would provide definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. rsc.orgscirp.orgresearchgate.netresearchgate.netmdpi.com
Spectroscopic and X-ray Diffraction Studies of Methanone, 1,2-phenylenebis[2-thienyl- Metal Complexes
Spectroscopic and X-ray diffraction studies are indispensable for the detailed characterization of metal complexes.
Spectroscopic Studies: In the IR spectra of metal complexes of Methanone, 1,2-phenylenebis[2-thienyl-], the most significant change would be the shift of the ν(C=O) band to a lower frequency compared to the free ligand, confirming the coordination of the carbonyl oxygen atoms. nih.gov The magnitude of this shift would provide insight into the strength of the metal-oxygen bond.
UV-Vis spectroscopy would reveal information about the electronic structure of the complexes. One might expect to observe π-π* transitions associated with the aromatic and heteroaromatic rings of the ligand, as well as d-d transitions for complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II)). The appearance of new, often intense, charge-transfer bands could also be anticipated.
X-ray Diffraction Studies: Single-crystal X-ray diffraction would be the most powerful technique to unambiguously determine the molecular structure. Based on studies of related diketone and thiophene-containing ligands, various coordination geometries could be expected. For example, with a metal like Cu(II), a distorted square planar or octahedral geometry is common, while Zn(II) often forms tetrahedral or octahedral complexes. researchgate.netmdpi.comnih.gov The bond lengths between the metal and the donor atoms (oxygen and potentially sulfur) and the chelate ring's conformation would be of particular interest.
A hypothetical data table for a potential complex is presented below, based on typical values for related structures.
Hypothetical X-ray Crystallographic Data for a [M(L)Cl₂] Complex (L = Methanone, 1,2-phenylenebis[2-thienyl-])
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-O Bond Length (Å) | 2.0 - 2.2 |
| M-S Bond Length (Å) | 2.3 - 2.5 (if coordinated) |
| O-M-O Bite Angle (°) | 85 - 95 |
| C=O Bond Length (Å) | >1.22 (elongated) |
Electronic and Magnetic Properties of Metal-Ligand Coordination Compounds
The electronic and magnetic properties of complexes with Methanone, 1,2-phenylenebis[2-thienyl-] would be highly dependent on the choice of the central metal ion.
Complexes with d¹⁰ metals (e.g., Zn(II)): These would be diamagnetic and likely colorless unless there are significant ligand-based electronic transitions. They could exhibit interesting photoluminescent properties, with potential applications in sensing or as emitting materials in OLEDs.
Complexes with open-shell transition metals (e.g., Cu(II), Ni(II), Ru(III)): These complexes would be paramagnetic. Their magnetic moments would provide information about the number of unpaired electrons and the coordination geometry. For instance, a square planar Ni(II) complex would be diamagnetic, while an octahedral Ni(II) complex would be paramagnetic with two unpaired electrons. Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool for studying such paramagnetic species. nih.gov
The electronic properties, such as the HOMO-LUMO gap, could be tuned by changing the metal ion or by modifying the ligand structure. These properties are crucial for applications in catalysis and materials science. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the electronic structure and predict the properties of these complexes. nih.gov
Catalytic Applications of Methanone, 1,2-phenylenebis[2-thienyl- Metal Complexes in Organic Transformations
Metal complexes containing thiophene and carbonyl moieties have shown promise in various catalytic applications. It is plausible that complexes of Methanone, 1,2-phenylenebis[2-thienyl-] could also exhibit catalytic activity.
Potential catalytic applications include:
Cross-Coupling Reactions: Palladium complexes are renowned catalysts for C-C and C-N bond-forming reactions. A Pd(II) complex of the title ligand could potentially serve as a precatalyst for reactions like Suzuki, Heck, or Sonogashira couplings.
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are often active catalysts for the hydrogenation of unsaturated compounds. nih.govrsc.orgrsc.org A Ru complex with this ligand could be explored for the reduction of ketones, aldehydes, or imines. nih.govacs.org
Oxidation Reactions: Copper and iron complexes are known to catalyze a variety of oxidation reactions. Complexes of these metals with the bis(thienylcarbonyl)phenylene ligand could be investigated for the oxidation of alcohols or other organic substrates.
The catalytic performance would be influenced by the stability of the complex, the accessibility of the metal center, and the electronic effects of the ligand. The bidentate or potentially tridentate nature of the ligand could provide a stable coordination environment for the metal center during the catalytic cycle.
Integration of the Title Compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The structure of Methanone, 1,2-phenylenebis[2-thienyl-], with its multiple potential coordination sites and rigid phenylene backbone, makes it an interesting candidate as a linker molecule for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. alfa-chemistry.comresearchgate.net
By reacting the ligand with metal ions or metal clusters that favor the formation of extended networks (e.g., Zn(II), Cu(II), Cd(II)), it might be possible to synthesize one-, two-, or three-dimensional structures. rsc.org The thenoyl groups could bridge different metal centers, leading to porous materials.
The properties of such MOFs would depend on the topology of the network, the size and shape of the pores, and the nature of the metal and ligand. Potential applications for these materials could include:
Gas Storage and Separation: The porous structure could be suitable for the selective adsorption of gases like CO₂, H₂, or CH₄. nih.gov
Heterogeneous Catalysis: If the metal centers within the MOF are catalytically active, the material could serve as a recyclable heterogeneous catalyst.
Sensing: The luminescence of a Zn(II) or Cd(II) based MOF could be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor.
The design and synthesis of MOFs using this ligand would be a promising area of research, potentially leading to new materials with tailored functionalities. youtube.com
Applications of Methanone, 1,2 Phenylenebis 2 Thienyl in Advanced Materials Science
Development of Chemosensors and Molecular Recognition Materials
Similarly, there is a lack of specific reports on the design and application of Methanone, 1,2-phenylenebis[2-thienyl- in the development of chemosensors. The principles of designing chemosensors often rely on the interaction of a target analyte with a receptor unit, leading to a measurable change in the optical or electrochemical properties of a transducer. The structure of Methanone, 1,2-phenylenebis[2-thienyl- possesses potential coordination sites through its carbonyl groups, which could theoretically be exploited for ion or molecule recognition.
However, dedicated studies detailing the design principles for selective detection using this compound, or the specific optical and electrochemical transduction mechanisms involved, could not be found. Research in the area of molecular recognition using similar structural motifs has been reported for different compounds, such as those based on 1,3-bis(benzimidazolyl)benzene complexes, but not for Methanone, 1,2-phenylenebis[2-thienyl-. mdpi.com
Electrochromic and Thermochromic Properties of Derived Materials
The unique molecular architecture of Methanone, 1,2-phenylenebis[2-thienyl-], featuring redox-active thiophene (B33073) rings connected by a phenyl bis-ketone linker, presents significant potential for the development of novel electrochromic and thermochromic materials. While direct studies on materials derived exclusively from this compound are not extensively documented in publicly available literature, the properties of its constituent functional groups provide a strong basis for predicting their behavior.
Electrochromic Properties:
Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is characteristic of many conjugated polymers, particularly those containing thiophene units. researchgate.netmsu.edu The thiophene rings in Methanone, 1,2-phenylenebis[2-thienyl-] are the primary sites for electrochemical activity. Through electropolymerization, it is conceivable to form a polymer where the thiophene units are coupled, leading to an extended π-conjugated system. The electrochemical doping and de-doping of this resulting polymer would lead to changes in its electronic structure and, consequently, its absorption of visible light, manifesting as a color change.
Polymers derived from thiophene and its analogues are well-known for their electrochromic behavior. libretexts.org For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely studied electrochromic polymer that exhibits a color change from a highly transparent light blue in its oxidized state to a dark blue in its neutral state. mdpi.com Copolymers incorporating different thiophene derivatives can exhibit a range of colors and switching characteristics. researchgate.netresearchgate.net It is anticipated that a polymer derived from Methanone, 1,2-phenylenebis[2-thienyl-] would exhibit multi-color electrochromism due to the presence of both the polythiophene backbone and the pendant phenyl-ketone groups, which can influence the electronic properties of the polymer. The color transitions in such a polymer would be from a colored neutral state to a more transmissive oxidized state, or vice-versa, depending on the specific electronic structure.
The performance of electrochromic materials is often evaluated based on several key parameters, which for a hypothetical polymer derived from our subject compound, could be projected as follows:
| Parameter | Predicted Performance Characteristic | Rationale |
| Coloration Efficiency (CE) | Moderate to High | The high conjugation length and the presence of both donor (thiophene) and acceptor-like (keto-phenyl) units can lead to significant changes in molar absorptivity upon redox switching. |
| Response Time | Fast | The inherent high charge mobility in polythiophene-based materials typically allows for rapid switching between colored and bleached states. |
| Cyclic Stability | Moderate | The stability would be influenced by the robustness of the polymer backbone and the potential for side reactions at the ketone functionalities during repeated redox cycling. |
Thermochromic Properties:
Thermochromism is a property of materials to change color in response to a change in temperature. While less common than electrochromism in thiophene-based polymers, thermochromic behavior can be engineered by introducing specific structural features. For materials derived from Methanone, 1,2-phenylenebis[2-thienyl-], thermochromism could potentially be induced by leveraging the bis-ketone functionality.
For example, the ketone groups could be used as points for attaching long alkyl chains. In the solid state, the organization and conformation of these side chains can be temperature-dependent. At lower temperatures, the side chains might be in a more ordered, crystalline state, which would influence the packing of the polymer backbones and thus the electronic interactions between them. As the temperature increases, the side chains could undergo a transition to a more disordered, amorphous state. This change in morphology can alter the effective conjugation length of the polymer backbone, leading to a shift in the absorption spectrum and a visible color change. researchgate.netchemguide.uk
Polymerization Studies Utilizing the Bis-Ketone Functionality
The bis-ketone functionality of Methanone, 1,2-phenylenebis[2-thienyl-] offers a versatile platform for the synthesis of novel polymers through various condensation polymerization reactions. msu.edulibretexts.org This approach allows for the incorporation of the thienyl-phenyl-thienyl diketone unit into the main chain of a polymer, leading to materials with potentially unique thermal, mechanical, and electronic properties. Condensation polymers are formed through stepwise reactions between monomers possessing two or more reactive functional groups, often with the elimination of a small molecule like water. libretexts.orgksu.edu.sa
One of the most direct ways to utilize the bis-ketone functionality is through reactions that form new carbon-carbon double bonds, such as aldol (B89426) condensation or Knoevenagel condensation. These reactions are powerful tools for creating conjugated polymers.
Aldol Condensation Polymerization:
In an aldol condensation polymerization, the diketone (Methanone, 1,2-phenylenebis[2-thienyl-]) could be reacted with a monomer containing activated methylene (B1212753) groups, such as a phenylenediacetonitrile derivative, in the presence of a base. The reaction would proceed through the formation of an enolate from the methylene-containing monomer, which would then attack the carbonyl carbons of the diketone. Subsequent dehydration would lead to the formation of a vinylene linkage, extending the conjugated system of the polymer backbone. This method is advantageous as it often proceeds without the need for metal catalysts. researchgate.net
Knoevenagel Condensation Polymerization:
Similarly, a Knoevenagel condensation could be employed by reacting Methanone, 1,2-phenylenebis[2-thienyl-] with a monomer containing active methylene groups flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate. This reaction is typically catalyzed by a weak base. The resulting polymer would feature the diketone unit connected to the comonomer via a dicyanovinyl or related electron-deficient double bond.
The table below outlines the potential characteristics of polymers synthesized from Methanone, 1,2-phenylenebis[2-thienyl-] via condensation polymerization:
| Polymerization Method | Comonomer Example | Resulting Linkage | Potential Polymer Properties |
| Aldol Condensation | 1,4-Phenylenediacetonitrile | Vinylene (-C=C-) | High thermal stability, extended π-conjugation, potential for n-type semiconductivity. |
| Knoevenagel Condensation | Malononitrile | Dicyanovinyl (-C=C(CN)₂) | Strong electron-accepting character, potential for use in organic electronics as an acceptor material. |
| Wittig Reaction | A bis(phosphonium) salt | Vinylene (-C=C-) | Good control over the stereochemistry of the double bond, leading to polymers with well-defined structures. |
| Horner-Wadsworth-Emmons Reaction | A bis(phosphonate) ester | Vinylene (-C=C-) | High yields and mild reaction conditions, suitable for synthesizing high molecular weight polymers. |
These polymerization strategies would lead to the formation of poly(aryl vinylene) or related structures, where the electronic and physical properties can be tuned by the choice of the comonomer. The incorporation of the rigid and electron-rich thienyl groups alongside the phenyl-ketone unit is expected to result in polymers with good thermal stability and interesting optoelectronic properties, making them candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as electroactive materials. researchgate.net
Supramolecular Architectures and Self Assembly Processes of Methanone, 1,2 Phenylenebis 2 Thienyl
Hydrogen Bonding Networks and Crystal Engineering Strategies
Crystal engineering leverages non-covalent interactions to design and build solid-state architectures. In the case of Methanone, 1,2-phenylenebis[2-thienyl-], the most probable interactions to drive crystal formation are weak hydrogen bonds, particularly those involving carbon-hydrogen (C-H) bonds as donors. The carbonyl oxygen atoms are the most potent hydrogen bond acceptors in the molecule, likely forming C-H···O interactions with aromatic C-H groups from neighboring molecules. These interactions are crucial in guiding the assembly into predictable patterns. For example, analysis of other carbonyl-containing crystal structures reveals that C-H···O bonds can organize molecules into one-dimensional chains or two-dimensional sheets. researchgate.net
The sulfur atoms of the thiophene (B33073) rings also present potential, though weaker, acceptor sites for C-H···S hydrogen bonds, which could provide additional stability and directionality to the crystal packing. Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, could further stabilize the resulting architecture.
Table 1: Potential Non-Covalent Interactions for Crystal Engineering This table provides an illustrative summary of the types of non-covalent interactions that could direct the self-assembly of the title compound. The specific geometries and energies would require experimental determination.
| Interaction Type | Donor | Acceptor | Typical Role in Assembly |
| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Formation of primary structural motifs (chains, dimers) |
| Hydrogen Bond | Aromatic C-H | Thiophene Sulfur | Cross-linking and stabilization of the 3D network |
| π-Interaction | Aromatic C-H | Phenyl/Thienyl π-system | Stabilization of layered or stacked structures |
| π-π Stacking | Thiophene/Phenyl Ring | Thiophene/Phenyl Ring | Close packing and stabilization of aromatic systems |
π-π Stacking Interactions and Aromatic Donor-Acceptor Assemblies
The planar aromatic rings (phenyl and thienyl) in the molecule are predisposed to engage in π-π stacking. These forces are vital for the organization of many aromatic molecules. Due to the ortho-substitution, significant twisting between the central phenyl ring and the flanking thienyl groups is expected, similar to the conformation observed in the related compound 1,2-bis(2-methyl-5-phenyl-3-thienyl)benzene, which exhibits large dihedral angles between its rings. nih.gov This twisted geometry would prevent intramolecular stacking and instead favor intermolecular π-π interactions, which would be a dominant force in the crystal packing, as seen in analogous structures like 1,2-dibenzoyl-acenaphthylene. nih.gov
The electron-rich nature of the thiophene ring compared to the phenyl ring, combined with the electron-withdrawing effect of the carbonyl groups, could lead to donor-acceptor type interactions. In such a scenario, the thiophene ring of one molecule might preferentially stack with the phenyl ring of an adjacent molecule, creating an alternating arrangement that enhances packing stability.
Host-Guest Chemistry and Formation of Inclusion Complexes with the Title Compound
Host-guest chemistry describes the formation of complexes where a "host" molecule forms a cavity that entraps a "guest" molecule. nih.gov For Methanone, 1,2-phenylenebis[2-thienyl-] to function as a host, its molecules would need to assemble into a stable, porous framework. Such frameworks are typically held together by a combination of directional hydrogen bonds and π-π stacking interactions. mpg.dersc.org
The inherent twisted shape of the molecule could lead to the formation of clefts or channels within the crystal lattice during crystallization. These voids could potentially accommodate small solvent molecules or other guest species. The ability to form such inclusion complexes is a hallmark of advanced supramolecular systems and could imbue the material with tailored properties, such as for sensing or separation, although this remains a hypothetical possibility for the title compound.
Self-Assembled Monolayers (SAMs) and Surface Immobilization Studies
Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate. beilstein-journals.org To create a SAM from Methanone, 1,2-phenylenebis[2-thienyl-], the molecule would first need to be chemically modified to include a headgroup with a strong affinity for a particular surface, such as a thiol (-SH) group for binding to gold.
If such a derivative were created, the bulky and non-linear shape of the core structure would likely lead to a monolayer that is less densely packed than those formed by simple linear molecules. scbt.com The stability and ordering of this hypothetical SAM would depend heavily on the intermolecular π-π stacking and potential hydrogen bonding between adjacent molecules on the surface.
Formation of Supramolecular Gels and Liquid Crystalline Phases
Supramolecular Gels are materials where low-molecular-weight gelators (LMWGs) self-assemble into a 3D network that traps a solvent. nih.govnih.gov This assembly relies on directional, non-covalent forces. It is conceivable that Methanone, 1,2-phenylenebis[2-thienyl-] could act as an LMWG in a carefully selected solvent. The combination of directional C-H···O hydrogen bonds and π-π stacking could promote the formation of one-dimensional fibrous aggregates. When these fibers become sufficiently long and entangled, they can immobilize the solvent, forming a gel. While many known gelators contain features like long alkyl chains or amide groups to encourage this behavior, the fundamental interactions present in the title compound could potentially support gelation under the right conditions. researchgate.netmdpi.com
Liquid Crystalline Phases are intermediate states of matter between crystalline solids and isotropic liquids. acs.org The formation of such phases typically requires molecules with highly anisotropic shapes, such as rods or discs. The title compound itself does not fit this description. However, it could serve as a core scaffold for designing new liquid crystal materials. tandfonline.com By attaching long, flexible alkyl or alkoxy chains to the aromatic rings, it might be possible to create derivatives that do exhibit liquid crystalline behavior, a common strategy in the design of novel mesogens. researchgate.net
Structure Property Relationships and Rational Design of Methanone, 1,2 Phenylenebis 2 Thienyl Derivatives
Impact of Substituent Effects on Electronic, Optical, and Confromational Properties
The introduction of substituents onto the aromatic rings of Methanone, 1,2-phenylenebis[2-thienyl- and its analogs has a profound impact on their electronic and photophysical behavior. The nature and position of these substituents can modulate the electron density distribution within the molecule, thereby influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics.
Activating groups, which are electron-donating, generally increase the electron density of the aromatic ring, while deactivating groups are electron-withdrawing. libretexts.org The inductive effect involves the withdrawal of sigma electrons, while the resonance effect involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org For instance, in substituted benzene (B151609) derivatives, activating groups such as -NH2 and -OH can significantly raise the HOMO energy level, leading to a red-shift in the absorption spectrum. Conversely, deactivating groups like -NO2 and -CN lower the LUMO energy level. libretexts.org
In the context of luminescent materials, the strategic placement of electron-donating and electron-withdrawing groups can enhance properties like quantum yield. For example, in a series of β-carbonylphosphine oxide complexes, those with an aryl carbonyl group paired with an electron-rich phosphine (B1218219) oxide group exhibited the highest quantum yields for Tb3+ and Eu3+ complexes. rsc.org The conformational properties of 1,2-disubstituted benzenes are also heavily influenced by substituent effects. The steric bulk and electrostatic interactions between the adjacent substituents dictate the preferred rotational conformers. In molecules like 1,2-dihaloethanes, the interplay between steric repulsion and dipole-dipole interactions determines the relative stability of gauche and anti-conformers. orientjchem.org A similar principle applies to 1,2-diaroylbenzenes, where the orientation of the two aroyl groups is governed by a balance of steric hindrance and electronic interactions.
The following table illustrates the effect of substituents on the photophysical properties of analogous diketopyrrolopyrrole (DPP) dyes, demonstrating how electronic modifications can tune absorption and emission wavelengths.
| Compound | Substituent on Phenyl Ring | Absorption Max (nm) | Emission Max (nm) |
| DPP Analog 1 | 2,5-di(thiophen-2-yl) | 610-620 | ~650 |
| DPP Analog 2 | 2,5-di(pyren-2-yl-thienyl) | ~710-720 | Not specified |
This table is based on data for analogous diketopyrrolopyrrole compounds to illustrate the principles of substituent effects. nih.gov
Systematic Modification of Thienyl Rings (e.g., substitution patterns, fusion with other heterocycles)
The thienyl rings in Methanone, 1,2-phenylenebis[2-thienyl- are prime targets for systematic modification to fine-tune the molecule's properties. Thiophene (B33073), being an electron-rich heterocycle, plays a crucial role in the electronic structure of the molecule. Replacing a phenyl π-spacer with a thienyl one in analogous systems has been shown to produce a significant bathochromic shift in the absorption spectrum, indicating a stronger intramolecular charge transfer (ICT). researchgate.net
Substitution on the thienyl rings can further modulate these properties. Attaching electron-donating groups (e.g., alkyl, alkoxy) to the thiophene rings would be expected to increase the electron density and raise the HOMO level, leading to a red-shift in absorption and emission. Conversely, electron-withdrawing groups (e.g., cyano, nitro) would lower the LUMO level, also potentially causing a red-shift but with a more pronounced effect on the electron-accepting character of the molecule.
Fusing the thienyl rings with other heterocycles is another powerful strategy for extending the π-conjugation and creating novel electronic structures. For instance, the synthesis of thiophene-based benzothiazole (B30560) derivatives has been explored for various applications. researchgate.net Such fusion can lead to significant changes in the photophysical properties, including large shifts in emission wavelengths and enhanced quantum yields, making these derivatives suitable for applications in fluorescence imaging and sensing. frontiersin.org
The design of thiophene-based chemosensors often relies on the specific interactions of the modified thienyl ring with target analytes. For example, a thiophene-based chemosensor was engineered for the discriminative detection of arsenite and phosphate (B84403) ions, where the binding event triggers a visible color change. researchgate.net
Alteration of the Phenylene Linker and its Influence on Molecular Geometry and Electronic Coupling
The central phenylene linker in Methanone, 1,2-phenylenebis[2-thienyl- dictates the spatial arrangement of the two thienylmethanone arms and the degree of electronic communication between them. The ortho substitution pattern of the phenylene ring forces the two carbonyl groups into close proximity, leading to significant steric and electronic interactions. This proximity can influence the planarity of the molecule and the dihedral angles between the phenylene ring and the thienyl rings.
The molecular geometry imposed by the ortho-phenylene linker can have a significant impact on material performance. For example, in a related system, an anthracene (B1667546) dimer linked by a 2,2'-(1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibited a fast charge separation rate due to strong electronic coupling and a large driving force for charge separation. This highlights the importance of the ortho-geometry in facilitating through-space electronic interactions.
Rational Design Principles for Enhancing Specific Academic Performance Metrics (e.g., luminescence quantum yield, sensing specificity)
The rational design of derivatives of Methanone, 1,2-phenylenebis[2-thienyl- with enhanced performance metrics hinges on a clear understanding of the structure-property relationships discussed above.
Enhancing Luminescence Quantum Yield:
To increase the luminescence quantum yield, the goal is to maximize the radiative decay rate while minimizing non-radiative decay pathways. This can be achieved through several strategies:
Rigidification of the Molecular Structure: Introducing bulky groups or fusing rings can restrict vibrational and rotational modes that contribute to non-radiative decay.
Tuning the Energy Gap: The energy gap between the singlet and triplet excited states is a critical factor. Strategic placement of electron-donating and -withdrawing groups can be used to optimize this gap and favor radiative decay. mdpi.com
Minimizing Quenching Effects: The introduction of heavy atoms or certain functional groups can lead to quenching of luminescence. Careful selection of substituents is necessary to avoid these effects.
Enhancing Sensing Specificity:
For sensing applications, the key is to design a molecule that exhibits a selective and measurable response to a specific analyte. This is typically achieved by incorporating a recognition moiety that binds to the target analyte.
Analyte-Specific Binding Sites: The thienyl rings or the phenylene linker can be functionalized with groups that have a high affinity for the target analyte (e.g., crown ethers for metal ions, hydrogen bonding groups for anions).
Signal Transduction Mechanism: The binding event must trigger a change in the photophysical properties of the molecule. This can be achieved through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For example, a thiophene-based chelator was designed for the enhanced sensing of Fe2+ ions, where the complexation event leads to a measurable change in the system's properties. orientjchem.orgresearchgate.net
The following table provides a conceptual framework for the rational design of derivatives based on desired performance metrics.
| Desired Performance Metric | Design Strategy | Rationale |
| High Luminescence Quantum Yield | Introduction of bulky substituents on the phenylene ring. | Restricts intramolecular rotations, reducing non-radiative decay pathways. |
| Red-Shifted Emission | Fusion of thienyl rings with other aromatic systems. | Extends π-conjugation, lowering the LUMO energy and the emission energy. |
| Selective Ion Sensing | Functionalization of thienyl rings with aza-crown ethers. | Provides a specific binding site for metal cations, leading to a change in fluorescence upon binding. |
| Enhanced Two-Photon Absorption | Increasing the number of thiophene units in a dendritic structure. | Cooperative non-linear absorption by the thiophene groups. researchgate.net |
Mechanistic Investigations of Reactions Involving Methanone, 1,2 Phenylenebis 2 Thienyl
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of Methanone, 1,2-phenylenebis[2-thienyl-] is largely dictated by the electronic transitions within the benzoyl and thenoyl chromophores. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. The subsequent decay pathways of this excited state determine the photochemical outcome.
Studies on related aromatic ketones and thiophene-containing molecules suggest that the lowest excited states are likely of n-π* and π-π* character. The relative energies of these states are crucial in determining the subsequent photochemical reactions. For instance, the excited state dynamics of thiophene (B33073) and bithiophene have been a subject of extensive research, revealing that ring-puckering and other deformations play a significant role in their photochemistry. rsc.org In more complex systems containing thiophene rings, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the relaxation processes after excitation involve an internal charge transfer, which is assisted by the planarization of the thiophene rings. This process occurs on a picosecond timescale and is influenced by the polarity of the solvent. chemeo.com
One of the primary photochemical reactions anticipated for Methanone, 1,2-phenylenebis[2-thienyl-] is intramolecular photocyclization. The close proximity of the two thenoyl groups, enforced by the ortho-phenylene linker, makes this an efficient process. The photocyclization of 1,2-diarylpyridinium cations has been shown to proceed readily, suggesting that similar intramolecular bond formations are feasible in this system. This reaction would likely proceed through a diradical intermediate, leading to the formation of a new heterocyclic ring system.
The excited state dynamics of benzene (B151609) itself have been shown to have both short-lived and long-lived components following excitation, which are attributed to conversions between different excited states (S2 to S1 and S1 to S0). acs.org While the core of the target molecule is a substituted benzene, the presence of the thenoyl groups will significantly alter these dynamics.
A hypothetical reaction pathway for the photocyclization is depicted below:
Scheme 1: Hypothetical Photocyclization of Methanone, 1,2-phenylenebis[2-thienyl-
Electrochemical Behavior, Redox Potentials, and Electron Transfer Mechanisms
The electrochemical properties of Methanone, 1,2-phenylenebis[2-thienyl-] are of interest due to the presence of multiple redox-active sites: the two carbonyl groups, the two thiophene rings, and the central benzene ring. Cyclic voltammetry would be the primary technique to probe the redox potentials associated with the oxidation and reduction of this molecule.
Based on studies of related compounds, it is expected that the reduction would primarily involve the carbonyl groups, leading to the formation of radical anions and subsequently dianions. The oxidation processes would likely involve the electron-rich thiophene rings, generating radical cations. The proximity of the two redox-active thenoyl groups could lead to intramolecular interactions between the generated radical ions.
For instance, studies on oligomers of thiophene have shown the presence of two oxidation and two reduction waves in their cyclic voltammograms. researchgate.net The separation between these waves is influenced by the chain length and conjugation. researchgate.net In the case of Methanone, 1,2-phenylenebis[2-thienyl-], the two thenoyl units are not directly conjugated but are held in close proximity, which could facilitate through-space electronic interactions.
The redox potentials of 1,4-bisguanidino-benzene derivatives have been systematically studied, revealing that substituents on the benzene ring significantly influence the redox properties. researchgate.net By analogy, the electron-withdrawing nature of the thenoyl groups in the title compound would be expected to make the oxidation of the central benzene ring more difficult compared to unsubstituted benzene.
A study on a bis(benzene-1,2-dithiolato) copper dianionic complex showed that the system can undergo a one-electron oxidation. researchgate.netdtic.mil This highlights the ability of 1,2-disubstituted benzene systems to participate in stable electron transfer reactions. researchgate.netdtic.mil
The following table presents hypothetical redox potentials for Methanone, 1,2-phenylenebis[2-thienyl-] based on data from related compounds. These values are illustrative and would require experimental verification.
| Process | Hypothetical Potential (V vs. Fc/Fc+) |
| First Reduction (Ered1) | -1.8 to -2.0 |
| Second Reduction (Ered2) | -2.2 to -2.5 |
| First Oxidation (Eox1) | +1.2 to +1.5 |
| Second Oxidation (Eox2) | > +1.8 |
The electron transfer mechanism in reactions involving this compound could proceed via an outer-sphere or inner-sphere pathway, depending on the reaction partner. In the context of proton-coupled electron transfer (PCET), the carbonyl oxygens could act as proton acceptors, facilitating the electron transfer process. researchgate.net
Kinetics and Thermodynamics of Selected Reactions
The kinetics and thermodynamics of reactions involving Methanone, 1,2-phenylenebis[2-thienyl-] are influenced by both steric and electronic factors. The bulky thenoyl groups can sterically hinder the approach of reagents to the benzene ring and the carbonyl centers. Electronically, the electron-withdrawing nature of the carbonyl groups deactivates the benzene ring towards electrophilic attack, while the thiophene rings remain relatively electron-rich.
A relevant study on the kinetics of the reaction of 3- and 5-substituted 2-thenoyl chlorides with aniline (B41778) in benzene provides valuable insights. researchgate.net The study found that 2-thenoyl chlorides react more slowly than the corresponding benzoyl chlorides, indicating a lower electrophilicity of the carbonyl carbon in the thenoyl group. researchgate.net This is attributed to the electronic properties of the thiophene ring. researchgate.net
The following table summarizes the rate constants for the reaction of various thenoyl and benzoyl chlorides with aniline, illustrating the effect of the aromatic ring and substituents.
| Reactant | k (L mol-1 s-1) at 25°C |
| Benzoyl chloride | 6.96 x 10-2 |
| 2-Thenoyl chloride | 3.15 x 10-2 |
| 3-Methyl-2-thenoyl chloride | 2.05 x 10-2 |
| 5-Methyl-2-thenoyl chloride | 5.30 x 10-2 |
Data adapted from a study on the reaction with aniline in benzene. researchgate.net
Thermodynamically, reactions that lead to the formation of more stable, conjugated systems or that relieve steric strain will be favored. For example, the photocyclization mentioned earlier would be thermodynamically driven by the formation of a more rigid and potentially more conjugated product. The thermodynamics of reactions involving strained benzene isomers, such as 1,2,3-cyclohexatriene, are significantly influenced by strain release, making certain transformations highly favorable. nih.gov While the title compound is not highly strained, the relief of steric congestion between the two thenoyl groups upon reaction could be a thermodynamic driving force.
Catalyst-Mediated Transformations and Reaction Pathway Analysis
Catalysts can play a crucial role in mediating the transformations of Methanone, 1,2-phenylenebis[2-thienyl-]. For example, transition metal catalysts are commonly used for cross-coupling reactions to functionalize the thiophene or benzene rings. Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings could be employed to introduce new substituents.
The analysis of reaction pathways for the synthesis of related 1,2-disubstituted benzenes often involves multi-step sequences. For example, the synthesis of 1,2-bis(dichlorophosphino)benzene (B1587436) involves specific chlorination and ring-closure reactions. researchgate.net
A plausible catalyst-mediated transformation for the title compound is its reduction. The two carbonyl groups can be reduced to alcohols or completely removed to form the corresponding methylene (B1212753) groups. Catalytic hydrogenation using catalysts like Pd/C or Raney Nickel would be a standard method to achieve this. The reaction pathway would likely proceed through the stepwise reduction of the two carbonyls.
Scheme 2: Hypothetical Catalytic Reduction of Methanone, 1,2-phenylenebis[2-thienyl-
The choice of catalyst and reaction conditions would be critical to control the selectivity of the reduction. For instance, milder reducing agents like sodium borohydride (B1222165) would likely reduce the carbonyls to alcohols, while harsher conditions like the Wolff-Kishner or Clemmensen reduction would lead to the deoxygenated product.
Investigation of Reactive Intermediates and Transient Species
The investigation of reactive intermediates is key to understanding the mechanisms of reactions involving Methanone, 1,2-phenylenebis[2-thienyl-]. Depending on the reaction conditions, several types of intermediates can be envisioned.
Radical Ions: As discussed in the electrochemistry section, one-electron reduction or oxidation would lead to the formation of radical anions or radical cations, respectively. These species can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum would provide information about the delocalization of the unpaired electron over the molecular framework.
Diradicals: In photochemical reactions, diradical intermediates are often formed. These are typically short-lived and can be detected using transient absorption spectroscopy. The diradical formed during the photocyclization of the title compound would be a key intermediate in the formation of the new ring system.
Benzyne (B1209423) Intermediates: Although less common, under strongly basic conditions and with a suitable leaving group, a benzyne intermediate could potentially be formed from the central benzene ring. youtube.comsigmaaldrich.com The benzyne could then be trapped by a nucleophile. The formation of benzyne from a 1,2-dihalobenzene is a well-established reaction. youtube.com While the title compound does not have leaving groups that would readily lead to benzyne formation, this pathway could be accessible through specifically designed derivatives.
Carbanions and Carbocations: In reactions involving nucleophilic or electrophilic attack, carbanionic or carbocationic intermediates can be formed. For example, the addition of a nucleophile to one of the carbonyl carbons would generate a tetrahedral intermediate with a negative charge on the oxygen.
The study of these transient species often requires specialized techniques such as flash photolysis, pulse radiolysis, or matrix isolation spectroscopy to trap and characterize them.
Future Research Directions and Emerging Paradigms for Methanone, 1,2 Phenylenebis 2 Thienyl
Integration into Multi-Component Systems and Hybrid Organic-Inorganic Materials
A significant frontier for Methanone, 1,2-phenylenebis[2-thienyl- lies in its use as a building block for complex material systems. Its carbonyl and thienyl groups are excellent candidates for coordination with metal ions, paving the way for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. Future research will likely focus on synthesizing and characterizing these multi-component systems.
The integration of this diketone into hybrid organic-inorganic materials is another promising avenue. rsc.org These materials, which combine the properties of both organic and inorganic components, offer opportunities to develop materials with unusual and enhanced features for innovative applications. rsc.orgfrontiersin.org For example, hybrid materials based on thienyl-containing compounds have shown potential in nonlinear optics. researchgate.net Research into hybrid materials constructed from octamolybdate clusters and organic ligands has demonstrated the creation of 2D and 3D supramolecular architectures with interesting photocatalytic and photoluminescent properties. nih.gov The incorporation of Methanone, 1,2-phenylenebis[2-thienyl- into such systems could lead to new materials for catalysis, sensing, and electronics. nih.govrsc.org
| Potential Application Area | Type of Material System | Key Features and Research Focus |
| Optics & Electronics | Hybrid Organic-Inorganic Films | Development of materials with high nonlinear optical (NLO) properties. rsc.orgresearchgate.net |
| Catalysis | Metal-Organic Frameworks (MOFs) | Creation of porous materials for catalytic degradation of organic pollutants. nih.gov |
| Sensing | Coordination Polymers | Design of materials with responsive frameworks for detecting specific analytes. |
| Energy | Hybrid Nanocomposites | Exploration of materials for use in solar cells and other energy conversion devices. rsc.org |
Exploration of Novel Synthetic Methodologies
Advancements in synthetic chemistry offer new ways to produce Methanone, 1,2-phenylenebis[2-thienyl- and its derivatives with greater efficiency and control. While traditional methods like the Claisen condensation have been used for similar thienyl-containing β-diketones, these often result in low yields. core.ac.uk
Future synthetic strategies are expected to move towards more sustainable and efficient techniques:
Flow Chemistry: This approach allows for precise control over reaction conditions, leading to higher yields, improved safety, and easier scalability.
Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis offers a green alternative to traditional thermal methods for synthesizing complex organic molecules.
Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions, reducing waste and potentially enabling the synthesis of novel structures that are inaccessible through solution-based methods.
The synthesis of polysubstituted benzenes, a class of molecules to which Methanone, 1,2-phenylenebis[2-thienyl- belongs, often requires a multi-step approach. libretexts.org Retrosynthetic analysis is a key tool in designing efficient synthetic routes. libretexts.org For instance, the synthesis of a related compound, 1-(2-benzamidophenyl)-3-benzoylthiourea, was achieved through a multi-step reaction involving 1,2-diaminobenzene, potassium thiocyanate, and benzoyl chloride. sciencepublishinggroup.com The application of modern synthetic methods to these complex syntheses will be a key area of future research.
Advanced Characterization Techniques
A deeper understanding of the structure-property relationships in materials derived from Methanone, 1,2-phenylenebis[2-thienyl- will require the use of advanced characterization techniques. While standard methods like NMR, IR, and X-ray diffraction are essential, emerging techniques can provide unprecedented insights. scielo.org.zaresearchgate.net
Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy can probe the excited-state dynamics of these molecules on femtosecond to picosecond timescales. This is crucial for understanding their potential in applications like organic photovoltaics and photodetectors.
In situ X-ray Studies: Observing the formation and transformation of crystalline structures in real-time provides invaluable information for controlling the polymorphism and morphology of materials. This is particularly relevant for optimizing the performance of organic electronic devices.
The keto-enol tautomerism observed in related β-diketones significantly influences their chemical and physical properties. core.ac.uk Advanced spectroscopic and crystallographic studies can elucidate the subtle interplay of electronic and steric factors that determine the preferred tautomeric form and its impact on material properties. researchgate.net
Theoretical Advancements in Predicting Complex Intermolecular Interactions and Bulk Material Properties
Computational and theoretical chemistry are becoming indispensable tools for materials discovery and design. For a molecule like Methanone, 1,2-phenylenebis[2-thienyl-, theoretical models can predict its conformational flexibility, electronic structure, and, most importantly, the nature of its intermolecular interactions.
The interactions between aromatic π-systems, such as the phenylene and thienyl rings in this molecule, are critical in determining the packing of molecules in the solid state and thus the bulk material properties. researchgate.netnih.gov These interactions are a complex interplay of electrostatic forces, Pauli repulsion, and dispersion. researchgate.netharvard.eduyoutube.com
Future theoretical work will likely focus on:
Developing more accurate force fields and quantum chemical methods to model non-covalent interactions in large molecular assemblies.
Employing Density Functional Theory (DFT) to calculate properties like HOMO-LUMO energy gaps, ionization potentials, and electron affinities, which are crucial for predicting the electronic and charge-transport properties of materials. researchgate.netnih.gov
Multiscale modeling approaches that bridge the gap between the properties of a single molecule and the performance of a bulk material or device.
| Theoretical Method | Predicted Properties | Relevance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity, ionization potential, chemical hardness/softness. nih.gov | Predicts electronic behavior, reactivity, and stability. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, molecular packing, diffusion coefficients. | Simulates the behavior of molecules over time to understand bulk properties. |
| Quantum Monte Carlo (QMC) | Highly accurate electronic energies and interaction energies. | Provides benchmark data for developing more efficient theoretical methods. |
Interdisciplinary Research Opportunities with Nanoscience, Quantum Materials, and Advanced Engineering
The unique properties of Methanone, 1,2-phenylenebis[2-thienyl- make it a prime candidate for exploration in several cutting-edge interdisciplinary fields.
Nanoscience: The ability of this molecule to self-assemble into well-defined nanostructures could be harnessed to create nanowires, nanotubes, and other nanoscale objects for applications in nanoelectronics and nanophotonics. Its use in hybrid nanocomposites also opens doors to a wide range of applications in health, energy, and environmental sectors. frontiersin.org
Quantum Materials: The interplay of electron correlation and topology in materials built from this compound could lead to the discovery of novel quantum phenomena. For example, carefully designed molecular arrangements could exhibit properties relevant to quantum computing or spintronics.
Advanced Engineering: In advanced engineering, materials based on this diketone could find use in flexible electronics, smart coatings, and advanced sensors. The versatility of organic-inorganic hybrid materials allows for the design of materials with tailored mechanical, thermal, and electronic properties for specific engineering applications. rsc.org
The convergence of chemistry, physics, materials science, and engineering will be essential to fully realize the potential of Methanone, 1,2-phenylenebis[2-thienyl- and its derivatives in these emerging technological frontiers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
